2-Iodomelatonin

Descripción

Propiedades

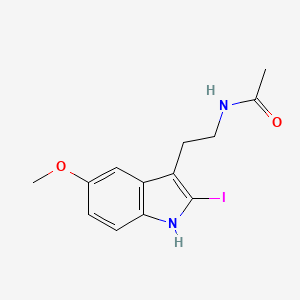

IUPAC Name |

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDDSMSDZHURBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239462 | |

| Record name | 2-Iodomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93515-00-5 | |

| Record name | 2-Iodomelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodomelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodomelatonin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Iodomelatonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodomelatonin is a potent analog of the endogenous neurohormone melatonin, widely utilized as a high-affinity radioligand for the characterization and localization of melatonin receptors.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with melatonin receptors and the subsequent intracellular signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of this critical pharmacological tool.

Core Mechanism of Action: Receptor Binding and Activation

This compound exerts its effects by acting as a full agonist at the high-affinity, G protein-coupled melatonin receptors, specifically the MT1 and MT2 subtypes.[3] It exhibits a notable selectivity for the MT1 receptor over the MT2 receptor.

Receptor Binding Affinity

The affinity of this compound for melatonin receptors has been extensively characterized through radioligand binding assays, typically employing its radioiodinated form, 2-[¹²⁵I]-iodomelatonin. These studies consistently demonstrate high-affinity binding to both MT1 and MT2 receptors.

Table 1: Binding Affinity of this compound for Human Melatonin Receptors

| Receptor Subtype | Binding Parameter | Value | Reference |

| MT1 | pKi | 10.55 | |

| MT1 | Ki | 28 pM | |

| MT2 | pKi | 9.87 | |

| MT1 (Chicken Retina) | Kd | 434 ± 56 pM | |

| MT1 (Chicken Retina) | Bmax | 74.0 ± 13.6 fmol/mg of protein |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

Upon binding to MT1 and MT2 receptors, this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G proteins (Gαi/o).

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway activated by this compound involves the Gαi subunit. Activation of the MT1 and MT2 receptors leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and reduced phosphorylation of downstream targets such as the cAMP responsive element-binding protein (CREB).

Other Potential Signaling Pathways

While the inhibition of adenylyl cyclase is the most well-characterized pathway, evidence suggests that melatonin receptors, and by extension this compound, may also couple to other signaling pathways, including:

-

Phospholipase C (PLC) Activation: Some studies suggest that MT1 receptors can also couple to Gαq proteins, leading to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Modulation of Ion Channels: this compound has been shown to modulate the activity of potassium channels, which may contribute to its neuroprotective effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of receptors in a given tissue or cell preparation.

Methodology:

-

Membrane Preparation: Tissues or cells expressing melatonin receptors are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.

-

Incubation: Membranes are incubated with a fixed concentration of radiolabeled 2-[¹²⁵I]-iodomelatonin and varying concentrations of unlabeled this compound (for competition assays) or increasing concentrations of 2-[¹²⁵I]-iodomelatonin (for saturation assays).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin and subtracted from the total binding to yield specific binding. Saturation binding data are analyzed using Scatchard analysis to determine Kd and Bmax. Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing melatonin receptors are prepared.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Termination and Filtration: The reaction is stopped by the addition of ice-cold buffer, followed by rapid filtration to separate bound from free [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is determined by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of this compound to determine the EC50 and Emax values.

Forskolin-Induced cAMP Accumulation Assay

This assay is used to functionally assess the ability of a Gαi-coupled receptor agonist to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture and Treatment: Cells expressing melatonin receptors are cultured and then pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with varying concentrations of this compound.

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound is plotted against the agonist concentration to determine the IC50 value.

Table 2: Functional Potency of this compound in CHO Cells

| Cell Line | Assay | Parameter | Value | Reference |

| CHO-mt1 | Inhibition of forskolin-stimulated cAMP | pIC50 | 9.53 | |

| CHO-MT2 | Inhibition of forskolin-stimulated cAMP | pIC50 | 9.74 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Conclusion

This compound is a powerful pharmacological tool characterized by its high-affinity binding to MT1 and MT2 receptors and its potent agonist activity. Its primary mechanism of action involves the activation of Gαi-coupled signaling, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and application of this compound in melatonin receptor research and drug development. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of experimental results and the design of novel therapeutic agents targeting the melatonergic system.

References

The Advent of a Potent Melatonin Receptor Ligand: A Technical Guide to the Discovery and Synthesis of 2-Iodomelatonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodomelatonin, a synthetic analog of the neurohormone melatonin, has emerged as a critical tool in the study of melatonergic systems. Its high affinity for melatonin receptors, particularly the MT1 and MT2 subtypes, has established it as a gold-standard radioligand for receptor characterization and a potent agonist for functional studies. This technical guide provides an in-depth exploration of the discovery, synthesis pathways, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and use in radioligand binding assays are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document illustrates the key synthesis and signaling pathways through detailed diagrams, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Discovery and Pharmacological Significance

This compound was developed as a research tool to overcome the limitations of using radiolabeled melatonin, which has lower affinity and specific activity. The introduction of an iodine atom at the C-2 position of the indole nucleus of melatonin resulted in a compound with significantly higher affinity for melatonin receptors.[1][2] This enhanced affinity, particularly for the MT1 receptor, has made the radioiodinated form, 2-[¹²⁵I]iodomelatonin, an invaluable radioligand for identifying, characterizing, and localizing melatonin binding sites in various tissues, including the brain and retina.[3][4][5]

Functionally, this compound acts as a full agonist at both MT1 and MT2 receptors, mimicking the effects of endogenous melatonin. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The high potency of this compound has facilitated detailed investigations into the downstream signaling cascades of these receptors.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, primarily involving the direct iodination of melatonin or a multi-step synthesis for radiolabeled analogs.

Direct Iodination of Melatonin

A common and straightforward method for the preparation of non-radiolabeled this compound is the direct electrophilic iodination of melatonin.

Experimental Protocol:

-

Materials: Melatonin, Potassium Iodide (KI), Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), Chloroform, High-Performance Liquid Chromatography (HPLC) system.

-

Procedure:

-

Dissolve synthetic melatonin in a suitable organic solvent.

-

Add potassium iodide to the solution.

-

Introduce an oxidizing agent, such as Iodo-Gen®, to generate the electrophilic iodine species. The reaction proceeds at room temperature.

-

After the reaction is complete, extract the iodination products with chloroform.

-

Purify the crude product using silica gel chromatography or HPLC to isolate this compound.

-

Characterize the final product using techniques such as ¹H NMR and mass spectrometry to confirm the incorporation of iodine at the C-2 position of the indole ring.

-

An analogous method for halogenation at the C-2 position involves the use of N-bromosuccinimide (NBS) in anhydrous acetic acid for the synthesis of 2-bromomelatonin, which exhibits a similar high affinity for melatonin receptors.

Synthesis of Radiolabeled this compound

For use in radioligand binding assays, this compound is typically labeled with iodine-125 (¹²⁵I) or iodine-123 (¹²³I).

2.2.1. Radioiodination using Peracetic Acid

-

Materials: Synthetic melatonin, no-carrier-added Sodium Iodide-123 (Na¹²³I), Peracetic acid (generated in situ).

-

Procedure:

-

Radioiodination is performed via electrophilic substitution at room temperature.

-

Peracetic acid, generated in situ, is used as the oxidizing agent.

-

The reaction typically yields a radiochemical purity of over 80% after a 20-minute reaction time.

-

Purification is achieved using HPLC.

-

2.2.2. Multi-step Synthesis for Carbon-11 Labeled Analog

A multi-step synthesis has been developed for 2-iodo-[¹¹C]melatonin, a potential PET tracer.

-

Precursor Synthesis: The synthesis of the amine precursor, 2-iodo-5-methoxytryptamine, is a prerequisite for this pathway.

-

Radiolabeling Steps:

-

Carbonylation of methyl magnesium bromide with [¹¹C]carbon dioxide.

-

Conversion of the resulting adduct to [¹¹C]acetyl chloride.

-

Acetylation of the 2-iodo-5-methoxy-tryptamine precursor with [¹¹C]acetyl chloride to yield the final product.

-

Synthesis Pathway of this compound (Direct Iodination)

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

A Comprehensive Technical Guide to 2-Iodomelatonin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodomelatonin is a potent and high-affinity analog of the neurohormone melatonin.[1][2] Due to its favorable pharmacological properties, particularly its high affinity for melatonin receptors, it has become an invaluable tool in the study of melatonergic systems.[3] Its radio-iodinated form, 2-[125I]-iodomelatonin, is a widely used radioligand for the characterization and quantification of melatonin receptors in various tissues and cell types.[4][5] This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, receptor binding profile, functional activity, and relevant experimental protocols, to support its effective use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅IN₂O₂ | |

| Molecular Weight | 358.18 g/mol | |

| CAS Number | 93515-00-5 | |

| IUPAC Name | N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). | |

| Appearance | Off-white to yellow solid. | |

| Storage | Store at -20°C. |

Receptor Binding Affinity and Selectivity

This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptor subtypes. Its affinity is typically higher than that of the endogenous ligand, melatonin.

| Receptor Subtype | Ligand | Species | Ki (pM) | pKi | Selectivity (MT1 vs. MT2) | Source |

| MT1 | This compound | Human (recombinant) | 28 | 10.55 | ~5-fold for MT1 | |

| MT2 | This compound | Human (recombinant) | - | 9.87 | - |

Functional Activity

As a full agonist, this compound mimics the action of melatonin by activating MT1 and MT2 receptors, which are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

| Assay | Cell Line | Receptor | EC50 | Source |

| Inhibition of forskolin-stimulated cAMP production | CHO cells | Human MT1 | 11 pM | |

| Potentiation of contractile responses | Rat caudal artery | Melatonin ML1 subtype | 0.6 nM |

Pharmacokinetics

Preclinical studies have provided some insights into the pharmacokinetic profile of this compound.

| Parameter | Species | Value | Notes | Source |

| Elimination Half-life (t1/2) | Rat | ~60 minutes | Significantly longer than melatonin. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for melatonin receptors using 2-[125I]-iodomelatonin.

1. Membrane Preparation:

-

Homogenize tissues or cells expressing melatonin receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 5-50 µg of protein), a fixed concentration of 2-[125I]-iodomelatonin (typically 20-100 pM), and varying concentrations of the unlabeled competitor ligand.

-

The final assay volume is typically 200-250 µL in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 1-10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

1. Cell Culture and Plating:

-

Culture cells stably or transiently expressing the melatonin receptor of interest (e.g., CHO or HEK293 cells).

-

Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.

2. Assay Procedure:

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the accumulated cAMP.

3. cAMP Detection:

-

Quantify the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence (e.g., GloSensor™ cAMP Assay).

4. Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to melatonin receptors.

1. Membrane Preparation:

-

Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a multi-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

The assay buffer typically contains GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation), MgCl₂, and NaCl.

-

Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

3. Detection and Analysis:

-

Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC₅₀ and Emax values from the curve.

Visualizations

Melatonin Receptor Signaling Pathway

References

- 1. Primary pharmaco-toxicological evaluation of this compound, a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Iodomelatonin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodomelatonin is a potent, non-selective agonist for the MT1 and MT2 melatonin receptors and has become an indispensable tool in the field of melatonin research. Its high affinity and ability to be radiolabeled have made it the gold standard for characterizing melatonin receptor binding sites in a multitude of tissues and cell lines. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its use, and a summary of the signaling pathways it activates. The information is presented to support researchers and professionals in the design and execution of studies involving melatonin receptors.

Pharmacological Profile

This compound (N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide) is a derivative of melatonin that exhibits high affinity for both the MT1 and MT2 G-protein coupled receptors (GPCRs). It acts as a full agonist at these receptors, initiating downstream signaling cascades that are characteristic of melatonin action.[1]

Binding Affinity

This compound is widely used as a radioligand, most commonly as 2-[¹²⁵I]iodomelatonin, to determine the binding characteristics of other compounds at the melatonin receptors.[2][3] It displays picomolar to low nanomolar affinity for both MT1 and MT2 receptors.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

| Receptor | Ligand | Assay Type | Preparation | pKi | Ki (nM) | Reference |

| MT1 | This compound | Radioligand Binding | Recombinant human | 10.55 | 0.028 | [4] |

| MT2 | This compound | Radioligand Binding | Recombinant human | 9.87 | 0.135 | [4] |

| MT1 | 2-[¹²⁵I]iodomelatonin | Saturation Binding | CHO cells expressing hMT1 | pKd = 10.64 | 0.023 | |

| MT2 | 2-[¹²⁵I]iodomelatonin | Saturation Binding | CHO cells expressing hMT2 | pKd = 10.11 | 0.078 |

Functional Activity

As a full agonist, this compound effectively stimulates the signaling pathways coupled to MT1 and MT2 receptors. A primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional potency is often measured by determining the EC50 or IC50 values in assays such as cAMP inhibition or GTPγS binding.

Table 2: Functional Potency of this compound

| Receptor | Assay Type | Effect | pEC50 / pIC50 | EC50 / IC50 (nM) | Reference |

| MT1 (rat) | Functional Assay (Caudal Artery Contraction) | Potentiation of contractile responses | - | 0.6 | |

| MT1/MT2 | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | - | Varies by cell type |

Melatonin Receptor Signaling Pathways

Activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular events. The canonical pathway involves coupling to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels. However, these receptors can also signal through other G-proteins and engage β-arrestin-mediated pathways.

G-Protein Coupled Signaling

The primary signaling mechanism for both MT1 and MT2 receptors is through the heterotrimeric Gi/o proteins. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to decreased cAMP production. The Gβγ subunits can also activate other downstream effectors, such as phospholipase C (PLC) and certain ion channels.

Caption: Canonical Gi/o-protein coupled signaling pathway for melatonin receptors.

β-Arrestin Pathway

Upon agonist stimulation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouples the receptor from G-proteins, leading to desensitization. β-arrestins can also act as scaffolds for other signaling proteins, initiating G-protein independent signaling cascades.

Caption: β-Arrestin recruitment and subsequent signaling cascade.

Experimental Protocols

The following are generalized protocols for common assays utilizing this compound. Specific parameters may require optimization depending on the cell type or tissue preparation.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for binding to melatonin receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing MT1 or MT2 receptors.

-

Incubation: In a suitable buffer (e.g., Tris-HCl with MgCl₂), incubate the membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding to reach equilibrium (incubation time and temperature must be optimized).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand competition binding assay.

cAMP Functional Assay

This assay quantifies the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin or another adenylyl cyclase activator.

Methodology:

-

Cell Culture: Culture cells expressing the melatonin receptor of interest.

-

Pre-treatment: Pre-incubate cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Methodology:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the melatonin receptors.

-

Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in a suitable assay buffer.

-

Equilibration: Allow the reaction to proceed for a defined period at an optimized temperature.

-

Separation: Separate bound and free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound to determine the EC50 and Emax (maximal effect).

Conclusion

This compound remains a cornerstone in the pharmacological investigation of melatonin receptors. Its high affinity and well-characterized agonist properties make it an invaluable tool for both binding and functional studies. The protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their exploration of the melatonergic system and in the development of novel therapeutics targeting MT1 and MT2 receptors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

preliminary investigation of 2-Iodomelatonin in vitro

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 2-Iodomelatonin For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent analog of melatonin, the primary hormone of the pineal gland that regulates circadian rhythms. It has been instrumental as a research tool due to its high affinity for melatonin receptors, MT1 and MT2.[1][2] The radio-iodinated form, 2-[¹²⁵I]iodomelatonin, is a particularly valuable radioligand for identifying, characterizing, and localizing melatonin binding sites in various tissues, including the brain and retina.[1][3][4] This guide provides a comprehensive overview of the preliminary in vitro investigation of this compound, summarizing key pharmacological data, detailing common experimental protocols, and illustrating the associated signaling pathways.

Pharmacological Profile: Receptor Binding Affinity

This compound is characterized by its high binding affinity for both MT1 and MT2 melatonin receptors, generally exhibiting a preference for the MT1 subtype. Its affinity is often significantly higher than that of melatonin itself. The quantitative parameters of this binding, such as the inhibition constant (Ki), dissociation constant (Kd), and the negative logarithm of the inhibition constant (pKi), have been determined through radioligand binding assays.

Table 1: Binding Affinity of this compound at Melatonin Receptors

| Receptor Subtype | Preparation | Radioligand | Affinity Metric | Value | Reference |

| MT1 (Human, recombinant) | CHO Cells | 2-[¹²⁵I]iodomelatonin | pKi | 10.55 | |

| MT2 (Human, recombinant) | CHO Cells | 2-[¹²⁵I]iodomelatonin | pKi | 9.87 | |

| MT1 | Not Specified | 2-[¹²⁵I]iodomelatonin | Ki | 28 pM | |

| Melatonin Receptors | Chicken Retinal Membranes | 2-[¹²⁵I]iodomelatonin | Kd | 434 ± 56 pM | |

| Melatonin Receptors | Mouse Brain Mitochondria | 2-[¹²⁵I]iodomelatonin | Kd | 641 pM | |

| Melatonin Receptors | Mouse Brain Plasma Membrane | 2-[¹²⁵I]iodomelatonin | Kd | 225 pM |

Functional Activity & Signaling Pathways

As a potent melatonin agonist, this compound activates downstream signaling cascades upon binding to MT1 and MT2 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.

Canonical Gαi/o Signaling: Activation of Gαi/o by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a hallmark of melatonin receptor activation.

Other Signaling Cascades: Beyond cAMP modulation, melatonin receptors can signal through other pathways. Studies have demonstrated that this compound can influence the phosphorylation of the extracellular signal-regulated kinase (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway. This suggests a more complex signaling profile that can impact cell proliferation, survival, and differentiation. For instance, this compound has been shown to prevent apoptosis in cerebellar granule neurons, an effect linked to the inhibition of K+ currents and caspase-3 activation.

The following diagram illustrates the primary signaling pathways activated by this compound.

Experimental Protocols

The following sections detail generalized protocols for key in vitro assays used in the preliminary investigation of this compound. These protocols are derived from established methodologies and may require optimization for specific cell lines or experimental conditions.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki, Kd) of this compound for its receptors. A competition binding assay is commonly used, where the unlabeled compound (this compound) competes with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for receptor binding.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing melatonin receptors (e.g., CHO cells stably expressing hMT1 or hMT2).

-

Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of unlabeled this compound.

-

Incubation Conditions: Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a standard ligand (e.g., 10 µM melatonin). Calculate specific binding and analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is visualized below.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. For Gαi-coupled receptors like MT1/MT2, agonist stimulation is expected to decrease cAMP levels produced in response to a stimulator like forskolin.

Methodology:

-

Cell Culture: Plate cells expressing the target melatonin receptor in a multi-well plate and grow overnight.

-

Pre-treatment: Replace the growth medium with an assay buffer. To measure Gαi activity, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Agonist Addition: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure the accumulated cAMP using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., Promega's cAMP-Glo™).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 or IC50 value.

ERK1/2 Phosphorylation Assay

This cell-based assay quantifies the phosphorylation of ERK1/2 as a downstream readout of receptor activation.

Methodology:

-

Cell Culture: Seed cells in a 96-well plate and grow until they are nearly confluent. Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with various concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.

-

Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK), followed by a secondary antibody conjugated to a fluorescent probe or an enzyme (like HRP). A parallel set of wells should be stained for total ERK as a loading control.

-

Detection: Quantify the signal using a plate reader (for fluorescence or luminescence) or an imaging system (like an In-Cell Western).

-

Data Analysis: Normalize the p-ERK signal to the total ERK or total protein signal. Plot the normalized p-ERK signal against the log of the agonist concentration to determine the EC50 value.

The workflow for a cell-based ERK phosphorylation assay is depicted below.

Cell Viability Assay

To investigate the neuroprotective or cytotoxic effects of this compound, cell viability assays are employed. For example, its ability to inhibit apoptosis has been studied in neuronal cells.

Methodology:

-

Cell Culture and Stress Induction: Culture relevant cells (e.g., mutant htt ST14A cells or cerebellar granule neurons) in multi-well plates. Induce stress or apoptosis using an appropriate method (e.g., low potassium incubation, temperature shift, or H₂O₂ exposure).

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-7.5 µM) for a specified duration (e.g., 18 hours).

-

Viability Measurement: Assess cell viability using a suitable method:

-

MTS Assay: Add an MTS reagent to the wells. Viable cells convert the MTS tetrazolium compound into a colored formazan product, which is measured by absorbance.

-

LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

-

-

Data Analysis: Calculate the percentage of cell viability or cell death relative to control wells (untreated and/or vehicle-treated). Plot the results against the this compound concentration to evaluate its protective or toxic effects.

Conclusion

This compound is a high-affinity melatonin receptor agonist that serves as an invaluable tool for in vitro pharmacological studies. Its characterization through radioligand binding assays has consistently demonstrated picomolar affinity for MT1 and MT2 receptors. Functional assays, such as those measuring cAMP levels and ERK1/2 phosphorylation, have begun to elucidate its complex signaling profile. The detailed protocols provided in this guide offer a framework for the preliminary in vitro investigation of this compound and similar compounds, enabling researchers to probe the intricacies of melatonin receptor signaling and its physiological consequences.

References

The Binding Affinity of 2-Iodomelatonin to MT1/MT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of 2-Iodomelatonin, a potent agonist, to the melatonin receptors MT1 and MT2. This compound serves as a critical tool in the pharmacological characterization of these G protein-coupled receptors (GPCRs), which are key targets in drug discovery for sleep disorders, circadian rhythm disturbances, and mood disorders. This document summarizes quantitative binding data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to both MT1 and MT2 receptors, with a notable preference for the MT1 subtype. The binding affinity is commonly expressed in terms of the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). The data presented below is compiled from studies utilizing radioligand competition binding assays with 2-[¹²⁵I]-iodomelatonin on human recombinant MT1 and MT2 receptors expressed in mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Selectivity (MT1 vs. MT2) | Reference |

| This compound | hMT1 | 28 pM | 10.55 | ~5-fold for MT1 | [1][2] |

| This compound | hMT2 | - | 9.87 | - | [2] |

Note: A lower Ki value and a higher pKi value indicate a higher binding affinity. The selectivity is calculated from the ratio of Ki values.

Experimental Protocols

The characterization of this compound's binding affinity to MT1 and MT2 receptors is predominantly achieved through radioligand binding assays. Below is a detailed methodology for a typical competition binding experiment.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (in this case, this compound) to compete with a radiolabeled ligand for binding to the receptor. The most commonly used radioligand for melatonin receptors is 2-[¹²⁵I]-iodomelatonin.[3][4]

1. Membrane Preparation:

-

Cells (e.g., CHO or HEK-293) stably expressing human MT1 or MT2 receptors are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

2. Binding Assay:

-

The assay is typically performed in 96-well plates.

-

Each well contains:

-

A fixed concentration of cell membranes expressing either MT1 or MT2 receptors.

-

A fixed concentration of the radioligand, 2-[¹²⁵I]-iodomelatonin (typically in the low picomolar range).

-

Increasing concentrations of the unlabeled competing ligand (this compound).

-

-

The total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled ligand, such as melatonin (e.g., 10 µM).

-

The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 2 hours) to reach equilibrium.

3. Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B unifilters).

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by MT1 and MT2 receptors and a typical workflow for a radioligand binding assay.

Caption: MT1/MT2 Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is an indispensable pharmacological tool for the study of MT1 and MT2 receptors. Its high affinity and moderate selectivity for the MT1 receptor subtype make it an excellent radioligand and reference compound in binding and functional assays. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine the binding characteristics of novel compounds targeting the melatonergic system. A thorough understanding of these methodologies and the underlying signaling pathways is crucial for the successful development of new therapeutics for a range of neurological and psychiatric disorders.

References

The Pivotal Role of 2-Iodomelatonin in Elucidating Melatonin Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling network of melatonin, a neurohormone primarily synthesized by the pineal gland, is fundamental to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2] The actions of melatonin are predominantly mediated through high-affinity G protein-coupled receptors (GPCRs), namely the MT1 (Mel1a) and MT2 (Mel1b) receptors.[1][2][3] A comprehensive understanding of the pharmacological and functional characteristics of these receptors is paramount for the development of novel therapeutics targeting a myriad of disorders, including sleep disturbances, mood disorders, and cancer. 2-Iodomelatonin, a potent analog of melatonin, has emerged as an indispensable tool for the characterization and localization of these binding sites. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its radiolabeled form, 2-[¹²⁵I]iodomelatonin, in advancing our knowledge of melatonin receptor pharmacology.

Synthesis and Radiolabeling of this compound

The synthesis of this compound and its subsequent radiolabeling are critical steps that enable its use as a high-affinity probe for melatonin receptors.

Synthesis: The introduction of an iodine atom at the C2 position of the indole nucleus of melatonin results in a compound with a significantly higher binding affinity for melatonin receptors compared to melatonin itself.

Radiolabeling: For research applications, this compound is most commonly radiolabeled with iodine-125 (¹²⁵I) to produce 2-[¹²⁵I]iodomelatonin. This radioiodination is typically achieved through electrophilic substitution using an oxidizing agent. The high specific activity of 2-[¹²⁵I]iodomelatonin makes it an ideal radioligand for detecting the low densities of melatonin receptors often found in tissues. Other isotopes, such as iodine-123 (¹²³I) and carbon-11 (¹¹C), have also been used for different imaging applications like positron emission tomography (PET).

Quantitative Analysis of this compound Binding

The high affinity and selectivity of this compound, particularly for the MT1 receptor, have been quantified in numerous studies across various tissues and recombinant cell systems.

Binding Affinity and Selectivity

This compound is a potent melatonin receptor agonist. It exhibits a higher affinity for the MT1 receptor compared to the MT2 receptor, with some studies reporting a 5-fold selectivity for MT1.

| Ligand | Receptor Subtype | Preparation | pKi | Ki (nM) | Reference |

| This compound | Human MT1 | Recombinant CHO cells | 10.55 | 0.028 | |

| This compound | Human MT2 | Recombinant CHO cells | 9.87 | 0.135 |

| Radioligand | Preparation | Kd (pM) | Bmax (fmol/mg protein) | Reference |

| 2-[¹²⁵I]iodomelatonin | Chicken retinal membranes | 434 ± 56 | 74.0 ± 13.6 | |

| 2-[¹²⁵I]iodomelatonin | Duck jejunum (photophase) | 40.9 ± 7 | 2.0 ± 0.4 | |

| 2-[¹²⁵I]iodomelatonin | Duck jejunum (scotophase) | 54.1 ± 10 | 1.5 ± 0.3 |

Experimental Protocols

The utility of 2-[¹²⁵I]iodomelatonin is best exemplified through its application in various experimental protocols designed to characterize melatonin binding sites.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of competing ligands.

1. Membrane Preparation:

-

Tissues or cells expressing melatonin receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Saturation Binding Assay:

-

A fixed amount of membrane preparation is incubated with increasing concentrations of 2-[¹²⁵I]iodomelatonin.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor (e.g., melatonin).

-

The reaction is incubated to equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax.

3. Competition Binding Assay:

-

A fixed amount of membrane preparation and a fixed concentration of 2-[¹²⁵I]iodomelatonin are incubated with increasing concentrations of a competing, non-labeled ligand.

-

The incubation and filtration steps are the same as in the saturation assay.

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value for the competing ligand is calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 1: Workflow for Radioligand Binding Assays.

Autoradiography

In vitro autoradiography with 2-[¹²⁵I]iodomelatonin allows for the anatomical localization of melatonin binding sites in tissue sections.

1. Tissue Preparation:

-

Tissues are rapidly frozen and sectioned using a cryostat.

-

The sections are thaw-mounted onto gelatin-coated slides.

2. Incubation:

-

The tissue sections are incubated with a solution containing 2-[¹²⁵I]iodomelatonin.

-

Non-specific binding is determined by incubating adjacent sections in the presence of excess unlabeled melatonin.

3. Washing and Drying:

-

The slides are washed in cold buffer to remove unbound radioligand and then dried.

4. Exposure:

-

The labeled sections are apposed to a film or a phosphor imaging screen.

5. Analysis:

-

The resulting autoradiograms reveal the distribution and density of melatonin binding sites in the tissue.

Melatonin Receptor Signaling Pathways

This compound, as a melatonin agonist, activates the same signaling pathways as the endogenous ligand. Melatonin receptors are coupled to various G proteins, primarily Gi/o, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. They can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Figure 2: Major Melatonin Receptor Signaling Pathways.

Conclusion

This compound, and particularly its radioiodinated form 2-[¹²⁵I]iodomelatonin, has been instrumental in the pharmacological characterization of melatonin binding sites. Its high affinity and selectivity have enabled researchers to quantify receptor densities and affinities in a wide range of tissues and cell types. The detailed experimental protocols outlined in this guide, including radioligand binding assays and autoradiography, provide a robust framework for investigating melatonin receptor pharmacology. Furthermore, the elucidation of the signaling pathways activated by this compound has provided critical insights into the molecular mechanisms underlying the diverse physiological effects of melatonin. For drug development professionals, this compound remains a cornerstone for the screening and characterization of novel melatonin receptor agonists and antagonists, paving the way for the development of innovative therapies for a variety of clinical conditions.

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Physiological Effects of 2-Iodomelatonin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Iodomelatonin, a potent analog of melatonin, has been instrumental in the characterization of melatonin receptors. Its high affinity and agonist activity have made it a cornerstone tool in neuroendocrinology and pharmacology. The radioiodinated form, 2-[¹²⁵I]iodomelatonin, in particular, serves as a gold-standard radioligand for identifying, characterizing, and localizing melatonin binding sites in a multitude of tissues.[1][2] This document provides a comprehensive overview of the initial physiological studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound, focusing on its interaction with melatonin receptors and its functional potency in various biological assays.

Table 1: Receptor Binding Affinities of this compound This table outlines the binding affinity of this compound and its radiolabeled form for melatonin receptors across different species and tissues.

| Receptor/Tissue | Ligand | Parameter | Value | Species | Reference |

| MT₁ (recombinant) | This compound | pKᵢ | 10.55 | Human | [1] |

| MT₂ (recombinant) | This compound | pKᵢ | 9.87 | Human | [1] |

| MT₁ (recombinant) | This compound | Kᵢ | 28 pM | Human | [3] |

| Retinal Membranes | 2-[¹²⁵I]iodomelatonin | Kₔ | 434 ± 56 pM | Chicken | |

| Retinal Membranes | 2-[¹²⁵I]iodomelatonin | Bₘₐₓ | 74.0 ± 13.6 fmol/mg protein | Chicken | |

| Brain Mitochondria | 2-[¹²⁵I]iodomelatonin | Kₔ | 2.2 ± 0.6 nM | Mouse | |

| Brain Plasma Membrane | 2-[¹²⁵I]iodomelatonin | Kₔ | 342 ± 232 pM | Mouse |

Table 2: Comparative Agonist Potency and Physiological Effects This table presents data on the functional effects of this compound, often in comparison to melatonin and other analogs.

| Assay / Effect | Finding | Model System | Reference |

| Inhibition of Dopamine Release | Potency correlated with binding affinity | Chicken and Rabbit Retina | |

| Ovulation Inhibition | More potent than melatonin and 6-chloromelatonin | Rat | |

| Sedative Effect | Produced dose-related potentiation of pentobarbitone sleeping time | Mouse | |

| Vasoconstriction Inhibition | Inhibited phenylephrine-induced vasoconstriction | Rat Mesenteric Arteries | |

| Elimination Half-Life | Approx. 60 minutes (longer than melatonin) | Rat | |

| Mutagenicity | Devoid of mutagenic effects in vitro | In Vitro Tests |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used in the initial characterization of this compound.

Radioligand Binding Assay for Melatonin Receptors

This protocol describes a standard competitive binding assay using 2-[¹²⁵I]iodomelatonin to determine the affinity of competing ligands for melatonin receptors.

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with 2-[¹²⁵I]iodomelatonin for binding to melatonin receptors in a given tissue preparation.

Materials:

-

Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity 1800-2175 Ci/mmol).

-

Tissue Source: Chicken retinal membranes, recombinant cells expressing MT₁/MT₂ receptors, or other target tissues.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.5.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5 with 0.1% ascorbic acid.

-

-

Competitors: Melatonin (for non-specific binding), test compounds.

-

Equipment: Homogenizer (e.g., Polytron), refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (GF/C), gamma counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., chicken retina) in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Incubation:

-

Set up the assay in 96-well plates with a final volume of 250 µL.

-

Add the following to each well:

-

50 µL of various concentrations of the competing test compound.

-

For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 1-10 µM).

-

For total binding, add 50 µL of assay buffer.

-

50 µL of 2-[¹²⁵I]iodomelatonin solution (at a concentration near its Kₔ, e.g., 40-50 pM).

-

150 µL of the membrane preparation (containing 50-120 µg of protein for tissue).

-

-

Incubate the plate for a set time (e.g., 60 minutes to 5 hours) at a controlled temperature (e.g., 0°C or 30°C) with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) to separate bound from free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Assay: Inhibition of Dopamine Release

This assay links receptor binding to a physiological response, a key step in validating a binding site as a functional receptor.

Objective: To measure the potency of this compound in inhibiting the calcium-dependent release of [³H]dopamine from retinal tissue.

Procedure:

-

Tissue Preparation: Incubate pieces of chicken or rabbit retina with [³H]dopamine to allow for its uptake into neurons.

-

Superfusion: Place the labeled tissue in a superfusion chamber and continuously perfuse with buffer.

-

Stimulation: Induce dopamine release by stimulating the tissue with a depolarizing agent (e.g., potassium) in the presence of calcium.

-

Inhibition: Perform the stimulation in the presence of various concentrations of this compound or other melatonin analogs.

-

Measurement: Collect the superfusate in fractions and measure the amount of [³H]dopamine released using liquid scintillation counting.

-

Analysis: Determine the concentration-dependent inhibition of dopamine release and calculate the potency (e.g., IC₅₀) for each tested compound. The affinities from this functional assay can then be correlated with the binding affinities obtained from the radioligand assays.

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

Melatonin Receptor Signaling Pathway

This compound acts as a full agonist at MT₁ and MT₂ receptors, which are primarily coupled to inhibitory G-proteins (Gαᵢ). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

The Selectivity of 2-Iodomelatonin for Melatonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin, a neurohormone primarily synthesized in the pineal gland, orchestrates a variety of physiological processes, most notably the regulation of circadian rhythms. Its effects are mediated through two principal high-affinity G protein-coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). The distinct yet overlapping functions of these receptor subtypes have made them attractive targets for therapeutic intervention in sleep disorders, depression, and other circadian-related conditions. Understanding the selectivity of ligands for these subtypes is paramount in the development of targeted therapeutics. 2-Iodomelatonin, a potent melatonin agonist, has been instrumental in characterizing these receptors. This guide provides an in-depth analysis of the selectivity of this compound for MT1 and MT2 receptors, detailing its binding affinity, functional potency, the experimental protocols used for these determinations, and the associated signaling pathways.

Data Presentation: Binding Affinity and Functional Potency of this compound

The selectivity of this compound is primarily defined by its differential binding affinity and functional potency at the MT1 and MT2 receptor subtypes. Generally, this compound exhibits a higher affinity for the MT1 receptor.[1][2] This selectivity has been quantified through various studies, and the data is summarized below.

Table 1: Binding Affinity of this compound for Human MT1 and MT2 Receptors

| Parameter | MT1 Receptor | MT2 Receptor | Selectivity (MT1 vs. MT2) | Reference |

| pKi | 10.55 | 9.87 | ~5-fold | [2] |

| Ki (nmol/L) | 0.028 | 0.135 | 4.8-fold | Calculated from pKi |

Note: Ki values were calculated from pKi values using the formula Ki = 10^(-pKi). Selectivity is calculated as the ratio of Ki(MT2)/Ki(MT1).

Table 2: Functional Potency of this compound at Human MT1 and MT2 Receptors in cAMP Inhibition Assays

| Parameter | MT1 Receptor | MT2 Receptor | Potency Ratio (vs. Melatonin) | Reference |

| pEC50 | > Melatonin | Equipotent to Melatonin | 30-fold more potent than melatonin at MT1 | [1] |

Note: In functional assays measuring the inhibition of forskolin-stimulated cAMP, this compound was found to be approximately 30-fold more potent at the MT1 receptor compared to melatonin, while being only 2-fold more potent than melatonin at the MT2 receptor.[1]

Experimental Protocols

The determination of binding affinity and functional potency relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (typically 2-[¹²⁵I]iodomelatonin) for binding to the target receptor.

Materials:

-

Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: 2-[¹²⁵I]iodomelatonin.

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding control: High concentration of unlabeled melatonin (e.g., 10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

For determining non-specific binding, add a high concentration of unlabeled melatonin instead of the test compound.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, an activator of adenylyl cyclase. This is a common method to assess the functional potency of ligands for Gi-coupled receptors like MT1 and MT2.

Materials:

-

Whole cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Forskolin.

-

Test compound: this compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the PDE inhibitor for a short period.

-

Agonist Stimulation: Add increasing concentrations of this compound to the wells.

-

Forskolin Stimulation: After a brief incubation with the agonist, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) is determined using non-linear regression analysis. The pEC50 is the negative logarithm of the EC50.

Signaling Pathways and Experimental Workflows

The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is the most commonly reported signaling pathway. However, other signaling pathways have also been identified.

Conclusion

This compound serves as a critical pharmacological tool for dissecting the individual roles of MT1 and MT2 receptors. Its modest but consistent selectivity for the MT1 subtype, demonstrable through both binding and functional assays, allows for the preferential activation of this receptor in experimental settings. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate the nuanced pharmacology of melatonin receptors and to advance the development of next-generation, subtype-selective therapeutics.

References

Methodological & Application

Application Notes and Protocols: 2-[125I]-Iodomelatonin Saturation Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-[125I]-iodomelatonin saturation binding assay is a highly sensitive and specific method used to characterize and quantify melatonin receptors (MT1 and MT2) in various biological preparations, including cell membranes and tissue homogenates.[1][2][3][4][5] This radioligand binding assay allows for the determination of key pharmacological parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. The Bmax value represents the total number of binding sites in the sample, while the Kd value is a measure of the affinity of the radioligand for the receptor. This protocol provides a detailed methodology for performing a 2-[125I]-iodomelatonin saturation binding assay.

Principle of the Assay

Saturation binding experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. The specific binding of the radioligand to the receptor is determined by subtracting non-specific binding from the total binding. Non-specific binding is measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors, thus preventing the binding of the radioligand to the specific receptor sites. By plotting the specific binding against the concentration of the radioligand, a saturation curve is generated, which can then be analyzed to determine the Bmax and Kd values.

Materials and Reagents

| Material/Reagent | Supplier/Preparation | Notes |

| 2-[125I]-Iodomelatonin | PerkinElmer, specific activity ~2200 Ci/mmol | High specific activity is crucial for these assays. |

| Melatonin (unlabeled) | Sigma-Aldrich | For determination of non-specific binding. |

| Cell membranes or tissue homogenates | Prepared in-house or commercially available | Should express the melatonin receptors of interest. |

| Binding Buffer | 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 | The presence of divalent cations like Mg2+ can be essential for receptor binding. |

| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | Used to terminate the binding reaction and remove unbound radioligand. |

| Glass fiber filters (e.g., Whatman GF/B or GF/C) | Whatman | Pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. |

| Scintillation cocktail | PerkinElmer or equivalent | For counting radioactivity. |

| Gamma counter | PerkinElmer or equivalent | For detecting the 125I isotope. |

Experimental Protocol

Preparation of Reagents

-

Binding Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.4. Add MgCl2 to a final concentration of 5 mM. Store at 4°C.

-

Wash Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.4. Store at 4°C and keep on ice during the experiment.

-

Radioligand Dilutions: Prepare a series of dilutions of 2-[125I]-iodomelatonin in binding buffer to achieve a range of final concentrations (e.g., 1 pM to 500 pM). It is important to perform serial dilutions to ensure accuracy.

-

Unlabeled Ligand Stock: Prepare a concentrated stock solution of unlabeled melatonin (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 10 µM) in binding buffer. The final concentration in the non-specific binding tubes should be at least 100-fold higher than the Kd of the radioligand.

Assay Procedure

-

Assay Setup: Set up duplicate or triplicate tubes for each concentration of the radioligand. For each concentration, prepare tubes for total binding and non-specific binding.

-

Total Binding: To the designated tubes, add:

-

50 µL of binding buffer

-

50 µL of the appropriate 2-[125I]-iodomelatonin dilution

-

100 µL of the membrane preparation (containing 10-50 µg of protein)

-

-

Non-specific Binding: To the designated tubes, add:

-

50 µL of 10 µM unlabeled melatonin

-

50 µL of the appropriate 2-[125I]-iodomelatonin dilution

-